Chitin synthase inhibitor 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitin synthase inhibitor 10 is a compound that specifically targets and inhibits the enzyme chitin synthase. Chitin synthase is responsible for the synthesis of chitin, a vital structural component in the cell walls of fungi and the exoskeletons of insects. By inhibiting this enzyme, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chitin synthase inhibitor 10 typically involves the use of maleimide compounds. These compounds are designed and synthesized through a series of chemical reactions that include the formation of β-(1,4)-linked N-acetylglucosamine units . The reaction conditions often involve the use of UDP-activated N-acetylglucosamine as the sugar donor, which is then polymerized by chitin synthase .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as cryo-electron microscopy to determine the structures of chitin synthase in complex with inhibitors, providing insights into the inhibitory mechanism at the atomic level .
Analyse Chemischer Reaktionen
Types of Reactions
Chitin synthase inhibitor 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chitin synthase inhibitor 10 has a wide range of scientific research applications, including:
Wirkmechanismus
Chitin synthase inhibitor 10 exerts its effects by binding to the active site of chitin synthase, preventing the enzyme from catalyzing the formation of β-(1,4)-glycosidic linkages in chitin . This inhibition disrupts the synthesis of chitin, leading to weakened cell walls in fungi and compromised exoskeletons in insects. The molecular targets and pathways involved include the UDP-activated N-acetylglucosamine and the chitin-conducting transmembrane channel .
Vergleich Mit ähnlichen Verbindungen
Chitin synthase inhibitor 10 is unique in its specific targeting of chitin synthase, making it highly effective in inhibiting chitin synthesis. Similar compounds include:
Polyoxin B: Another chitin synthase inhibitor with a similar mechanism of action but different structural properties.
Nikkomycin: A compound that also targets chitin synthase but has a different binding affinity and inhibitory profile.
Isavuconazole: An antifungal agent that targets chitin synthesis but with a broader spectrum of activity.
These compounds share similarities in their inhibitory effects on chitin synthase but differ in their chemical structures, binding affinities, and specific applications .
Eigenschaften
Molekularformel |
C24H23Br2N3O6 |
---|---|
Molekulargewicht |
609.3 g/mol |
IUPAC-Name |
(E)-N-(2,6-dibromo-4-methoxyphenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H23Br2N3O6/c1-33-14-3-4-19-16(11-14)24(35-23(32)27-19)7-9-29(10-8-24)21(31)6-5-20(30)28-22-17(25)12-15(34-2)13-18(22)26/h3-6,11-13H,7-10H2,1-2H3,(H,27,32)(H,28,30)/b6-5+ |
InChI-Schlüssel |
DTCGATPUSSPYTQ-AATRIKPKSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4Br)OC)Br |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.